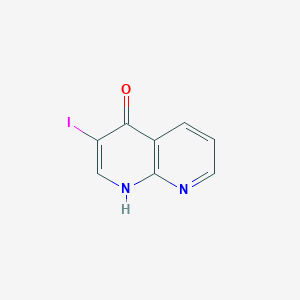

3-Iodo-1,8-naphthyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

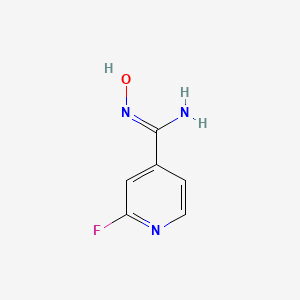

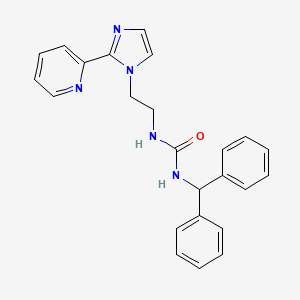

3-Iodo-1,8-naphthyridin-4-ol is a chemical compound with the CAS Number: 1989671-58-0 . It has a molecular weight of 272.05 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5IN2O/c9-6-4-11-8-5 (7 (6)12)2-1-3-10-8/h1-4H, (H,10,11,12) .Physical And Chemical Properties Analysis

This compound is a solid compound .Scientific Research Applications

Synthesis and Structural Analysis

3-Iodo-1,8-naphthyridin-4-ol and its derivatives have been studied for their synthesis and structural properties. For instance, Malm et al. (1994) developed procedures for preparing thieno-fused 1,8-naphthyridines, which are closely related to this compound, using Pd(0)-catalyzed coupling and discussed their NMR spectra (Malm, Rehn, Hörnfeldt, & Gronowitz, 1994). Similarly, Alvarez-Rúa et al. (2004) explored tautomerism in 1,8-naphthyridine derivatives, including their hydrogen bond behaviors and structural analysis through NMR and X-ray studies (Alvarez-Rúa et al., 2004).

Biological Activities and Applications

1,8-Naphthyridine derivatives, including this compound, have shown a range of biological activities. Madaan et al. (2015) reviewed the multiple biological activities of these compounds, noting their application in antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015). Furthermore, Sakram et al. (2020) synthesized 1,8-naphthyridine derivatives with potential antibacterial properties, demonstrating their application in medicinal chemistry (Sakram, Kurumanna, Ravi, Madhu, Narsaiah, & Ramesh, 2020).

Detection and Sensing Applications

1,8-Naphthyridine-based sensors, including this compound derivatives, have been utilized for detecting various nitroaromatics. Chahal and Sankar (2015) highlighted the use of these sensors for efficient and sensitive detection of picric acid in aqueous media, showcasing their potential in environmental and security applications (Chahal & Sankar, 2015).

Antioxidant Properties

Nam et al. (2007) demonstrated that tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol, related to this compound, exhibit significant antioxidant activities in lipid membranes and low-density lipoproteins, suggesting their potential in biological and pharmaceutical research (Nam, Rector, Kim, Sonnen, Meyer, Nau, Atkinson, Rintoul, Pratt, & Porter, 2007).

Future Directions

1,8-Naphthyridines, including 3-Iodo-1,8-naphthyridin-4-ol, have wide applicability in medicinal chemistry and materials science . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more ecofriendly, safe, and atom-economical approaches, will continue to be a focus of research .

Mechanism of Action

Target of Action

The primary targets of 3-Iodo-1,8-naphthyridin-4-ol are currently unknown. This compound belongs to the 1,8-naphthyridines class of heterocyclic compounds, which are known for their diverse biological activities

Mode of Action

It is known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound . The iodine atom in the this compound could potentially enhance its interaction with its targets.

Biochemical Pathways

1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 272.05 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a member of the 1,8-naphthyridines class, it may exhibit diverse biological activities

properties

IUPAC Name |

3-iodo-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLWRUIYHVTXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C(C2=O)I)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)

![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)

![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)